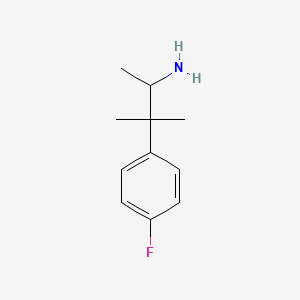
3-(4-Fluorophenyl)-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-methylbutan-2-amine is an organic compound that features a fluorine-substituted phenyl ring attached to a butan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylbutan-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 3-methylbutan-2-one in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to produce secondary amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-3-methylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-amine: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-3-methylbutan-2-amine: Similar structure with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-3-methylbutan-2-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-methylbutan-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C11H16FN |
|---|---|
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |
Clave InChI |
UZRBNCULZJMGLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C1=CC=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)


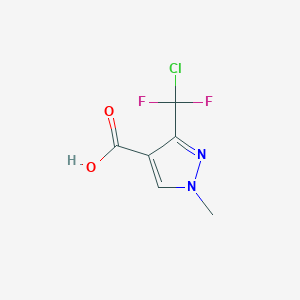
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
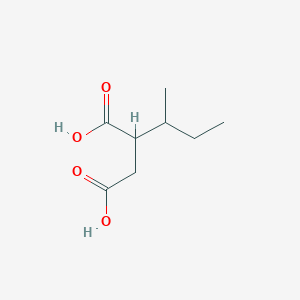
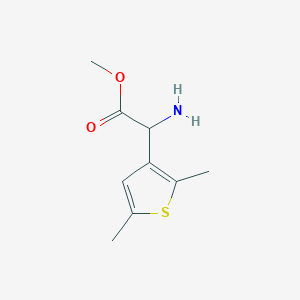
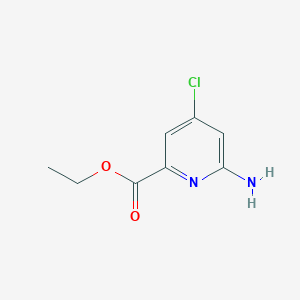
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
